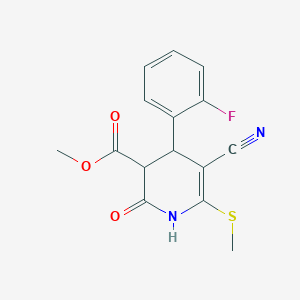
Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a fused pyridine ring system.
- Its chemical structure consists of a tetrahydropyridine core, a cyano group, a fluorophenyl substituent, and a methylsulfanyl group.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of 2-fluorobenzaldehyde with malononitrile, followed by cyclization with methyl mercaptan and subsequent esterification.
Reaction Conditions: The reaction typically occurs under basic conditions and requires appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
Reactivity: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various reactions
Common Reagents and Conditions: Sodium hydroxide, hydrogen peroxide, and various reducing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Notable for its potential as a drug candidate or lead compound.
Industry: Limited industrial applications but may find use in fine chemicals.
Mechanism of Action
- The exact mechanism remains an active area of research.
Molecular Targets: Likely targets include enzymes or receptors related to the pyridine ring system.
Pathways Involved: May impact metabolic pathways or cellular signaling.
Comparison with Similar Compounds
Uniqueness: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups.
Similar Compounds: Related compounds include other pyridine derivatives, such as nicotinamide and picolinic acid.
Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C15H13FN2O3S |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-21-15(20)12-11(8-5-3-4-6-10(8)16)9(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19) |
InChI Key |
FHUHCQZJHOMTBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















